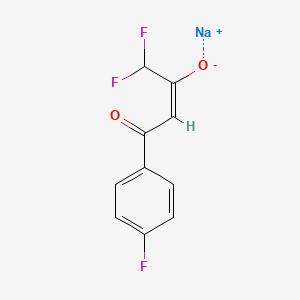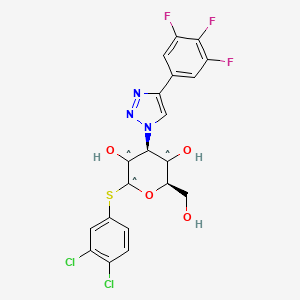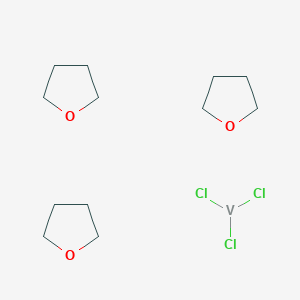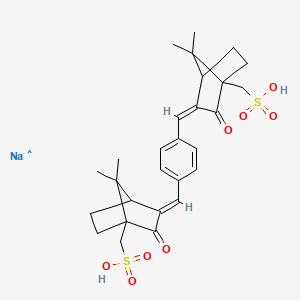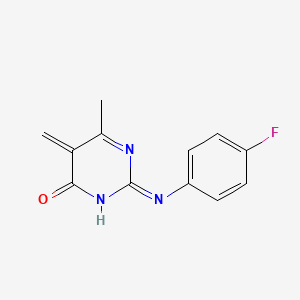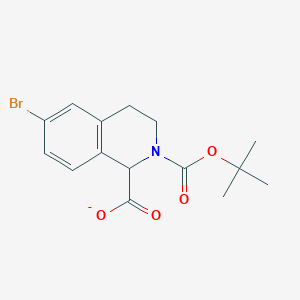
EprinomectinB1b
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eprinomectin B1b is a semi-synthetic analogue of avermectin B1b, belonging to the family of avermectins. These compounds are known for their potent antiparasitic properties and are widely used in veterinary medicine. Eprinomectin B1b is a minor component of commercial eprinomectin products, which are used as endectocides for livestock .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Eprinomectin B1b is prepared by the oxidation of the 4-hydroxy moiety of avermectin B1b, followed by reductive amination and acetylation . The synthetic route involves several steps:
Oxidation: The 4-hydroxy group of avermectin B1b is oxidized.
Reductive Amination: The oxidized product undergoes reductive amination.
Acetylation: The final step involves acetylation to produce Eprinomectin B1b.
Industrial Production Methods: Industrial production of Eprinomectin B1b involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as an antiparasitic agent .
Analyse Chemischer Reaktionen
Types of Reactions: Eprinomectin B1b undergoes various chemical reactions, including:
Oxidation: The initial step in its synthesis.
Reductive Amination: A key step in forming the final compound.
Acetylation: The final step in the synthesis process.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial oxidation step.
Reductive Amination Reagents: Employed in the second step.
Acetylating Agents: Used in the final step to complete the synthesis.
Major Products Formed: The major product formed from these reactions is Eprinomectin B1b, with minor by-products depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Eprinomectin B1b has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactions of avermectins.
Biology: Investigated for its effects on various biological systems, including its antiparasitic properties.
Wirkmechanismus
Eprinomectin B1b exerts its effects by binding to glutamate-gated chloride channels in nerve cells of parasites, leading to an influx of chloride ions and subsequent paralysis and death of the parasite . Additionally, it has been shown to induce apoptosis and autophagy in cancer cells by increasing reactive oxygen species and endoplasmic reticulum stress .
Vergleich Mit ähnlichen Verbindungen
Ivermectin: Another member of the avermectin family, widely used as an antiparasitic agent.
Doramectin: Similar in structure and function to Eprinomectin B1b, used in veterinary medicine.
Abamectin: Another avermectin compound with similar antiparasitic properties.
Uniqueness of Eprinomectin B1b: Eprinomectin B1b is unique due to its specific modifications, which enhance its antiparasitic efficacy and reduce its toxicity compared to other avermectins . Its ability to target β-catenin signaling in cancer cells also sets it apart from other compounds in its class .
Eigenschaften
Molekularformel |
C49H73NO14 |
|---|---|
Molekulargewicht |
900.1 g/mol |
IUPAC-Name |
N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12-,27-15-,33-14?/t26-,28-,30-,31-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44-,45-,46+,48+,49+/m0/s1 |
InChI-Schlüssel |
WPNHOHPRXXCPRA-NJDAYOCJSA-N |
Isomerische SMILES |
C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)NC(=O)C)OC)OC)/C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O |
Kanonische SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one](/img/structure/B12348961.png)
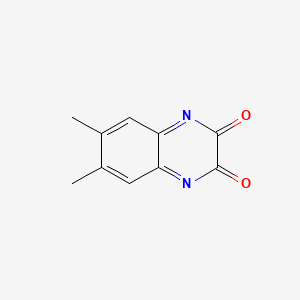
![2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12348964.png)
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12348965.png)
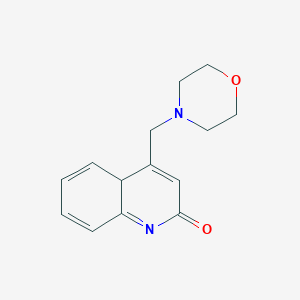
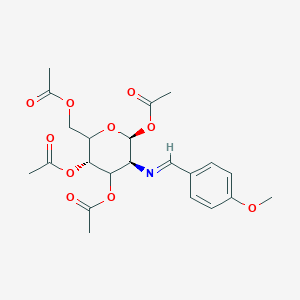
![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)
